![molecular formula C11H23O3PS B14585118 Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate CAS No. 61022-55-7](/img/structure/B14585118.png)
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclohexyl ring substituted with a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyclohexyl derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester . The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran (THF) and a base like sodium hydride (NaH) or potassium hydride (KH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The phosphonate group can be reduced to a phosphine oxide using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like sodium hydride for deprotonation, and oxidizing agents such as hydrogen peroxide for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate derivatives .
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form stable complexes with metal ions and enzymes, inhibiting their activity. The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile or electrophile depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonate esters such as dimethyl methylphosphonate and diethyl ethylphosphonate . These compounds share the phosphonate functional group but differ in their alkyl substituents.
Uniqueness
Diethyl [1-(methylsulfanyl)cyclohexyl]phosphonate is unique due to the presence of the cyclohexyl ring and the methylsulfanyl group, which confer distinct chemical properties and reactivity compared to other phosphonate esters . This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
61022-55-7 |
|---|---|
Molekularformel |
C11H23O3PS |
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-methylsulfanylcyclohexane |
InChI |
InChI=1S/C11H23O3PS/c1-4-13-15(12,14-5-2)11(16-3)9-7-6-8-10-11/h4-10H2,1-3H3 |
InChI-Schlüssel |
FQJQYMHHMUCSTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1(CCCCC1)SC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


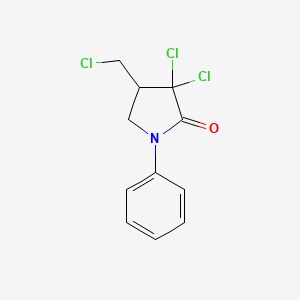
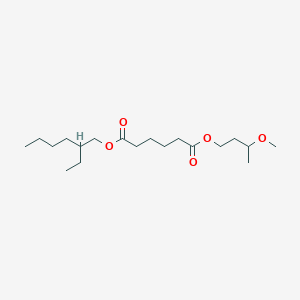
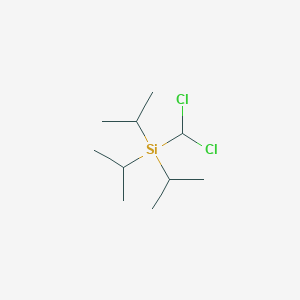
![N-{1-[2-(1,1,2,2-Tetrafluoro-2-phenylethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14585050.png)
![(Pyridin-3-yl)[4-(1,2,2,2-tetrafluoroethoxy)phenyl]methanone](/img/structure/B14585055.png)

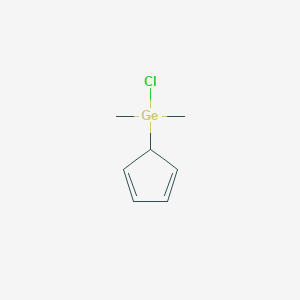
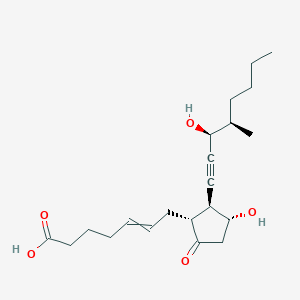
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)

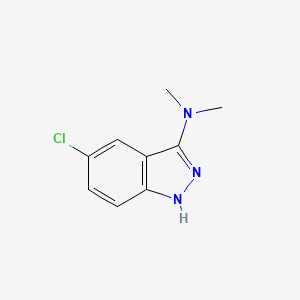
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)

